Alternariol3-SulfateAmmoniumSalt

Description

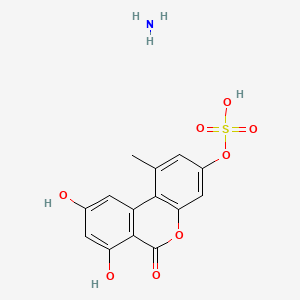

Alternariol 3-Sulfate Ammonium Salt (7,9-Dihydroxy-1-methyl-3-(sulfooxy)-6H-dibenzo[b,d]pyran-6-one Ammonium Salt) is a sulfate conjugate of alternariol, a mycotoxin produced by Alternaria fungi. The parent compound, alternariol, is a dibenzo-α-pyrone polyketide associated with carcinogenic and xenoestrogenic effects in humans and animals . Sulfation at the 3-position enhances its aqueous solubility, making it a critical derivative for studying bioavailability, distribution, and detoxification mechanisms in biological systems . This compound is synthetically produced on demand, with strict handling requirements due to its controlled status and short shelf life .

Properties

Molecular Formula |

C14H13NO8S |

|---|---|

Molecular Weight |

355.32 g/mol |

IUPAC Name |

azane;(7,9-dihydroxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H10O8S.H3N/c1-6-2-8(22-23(18,19)20)5-11-12(6)9-3-7(15)4-10(16)13(9)14(17)21-11;/h2-5,15-16H,1H3,(H,18,19,20);1H3 |

InChI Key |

NWDZSGIYZZFVBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OS(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alternariol 3-Sulfate Ammonium Salt can be synthesized through the sulfation of Alternariol. The process involves the reaction of Alternariol with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods

Industrial production of Alternariol 3-Sulfate Ammonium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Alternariol 3-Sulfate Ammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the sulfate group to other functional groups.

Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Alternariol 3-Sulfate Ammonium Salt has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its genotoxic effects and its role in cellular processes.

Medicine: Investigated for its potential anticancer properties and its effects on DNA-topoisomerases.

Industry: Used in the development of new materials and as a reference compound in quality control

Mechanism of Action

The mechanism of action of Alternariol 3-Sulfate Ammonium Salt involves its interaction with cellular components, leading to genotoxic effects. It can induce oxidative stress, mitochondrial dysfunction, and DNA damage. The compound targets various molecular pathways, including the activation of reactive oxygen species and the inhibition of DNA-topoisomerases .

Comparison with Similar Compounds

Alternariol 9-Sulfate Ammonium Salt

Molecular Formula : C₁₄H₁₀O₈S(NH₃)

Molecular Weight : 338.29 g/mol

- Structural Difference : Sulfation occurs at the 9-position instead of the 3-position.

- Functional Implications: While both derivatives are genotoxic, the positional isomerism affects interaction with cellular targets. Alternariol 9-Sulfate inhibits DNA topoisomerases, increasing DNA strand breaks, whereas the 3-sulfate conjugate is primarily studied for its metabolic fate .

- Applications: Used to investigate alternariol’s genotoxicity pathways, contrasting with the 3-sulfate’s focus on solubility and distribution .

Chenodeoxycholic Acid 3-Sulfate

Molecular Formula : C₂₄H₄₀O₇S

Molecular Weight : 472.64 g/mol

- Structural Difference : A bile acid derivative with sulfation at the 3-position on a steroid backbone.

- Functional Implications: Unlike alternariol derivatives, this compound is an endogenous metabolite linked to liver dysfunction. Its sulfate group enhances excretion efficiency, paralleling the role of sulfation in mycotoxin detoxification .

- Applications : Serves as a biomarker for hepatic disorders, contrasting with alternariol derivatives’ use in toxicology .

Etiocholanolone 3-Sulfate, Ammonium Salt

Molecular Formula: Not explicitly provided (steroid-derived) Molecular Weight: ~400–450 g/mol (estimated from similar steroid sulfates)

- Structural Difference : A sulfated steroid metabolite with an ammonium counterion.

- Functional Implications : Demonstrates how sulfation improves solubility for urinary excretion, analogous to alternariol 3-sulfate. However, its steroid backbone confers distinct receptor-binding properties .

- Applications: Used in endocrinology studies, unlike alternariol derivatives’ focus on mycotoxin toxicity .

Glycolithocholic Acid 3-Sulfate Disodium Salt

Molecular Formula : C₂₆H₄₁NNa₂O₇S

Molecular Weight : 557.65 g/mol

- Structural Difference : Disodium salt of a sulfated bile acid with a carboxymethylamide group.

- Functional Implications : The disodium counterion increases stability in aqueous buffers compared to ammonium salts. This highlights the role of counterions in optimizing physicochemical properties for specific applications .

Data Tables

Table 1: Molecular and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application |

|---|---|---|---|---|

| Alternariol 3-Sulfate Ammonium | C₁₄H₁₄N₃O₈S | ~352.3 (estimated) | 3-Sulfate | Toxicity, bioavailability studies |

| Alternariol 9-Sulfate Ammonium | C₁₄H₁₀O₈S(NH₃) | 338.29 | 9-Sulfate | Genotoxicity mechanisms |

| Chenodeoxycholic Acid 3-Sulfate | C₂₄H₄₀O₇S | 472.64 | 3-Sulfate | Liver dysfunction biomarker |

| Etiocholanolone 3-Sulfate | C₁₉H₂₉O₅S⁻·NH₄⁺ | ~400–450 | 3-Sulfate | Endocrine metabolism studies |

Table 2: Solubility and Stability

Research Findings and Implications

- In contrast, Alternariol 9-sulfate directly interacts with DNA repair machinery, highlighting positional effects on bioactivity .

- Analytical Methods : Cyclodextrin-enhanced fluorescence spectroscopy, effective for alternariol detection , could be adapted for its sulfate derivatives to improve sensitivity in biological matrices.

Q & A

Q. What role does Alternariol 3-Sulfate play in modulating bile acid transporters, and how is this assessed?

- Methodological Answer : Bile acid transporters (e.g., ASBT, NTCP) interact with sulfated steroids. Use Caco-2 monolayers or CHO-ASBT transfected cells to measure apical-to-basolateral flux. Inhibitor studies (e.g., with taurocholate) clarify competitive binding. For in vivo relevance, correlate transporter affinity with fecal excretion profiles in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.